molecular formula C12H16N2O3 B14915175 Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Cat. No.: B14915175
M. Wt: 236.27 g/mol
InChI Key: IJGQKVCKSRURPL-UHFFFAOYSA-N
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Description

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylamino group attached to a carbamate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate typically involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known to influence its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its biological activity and efficacy in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a library of compounds based on ethyl N-(2-phenethyl) carbamate was synthesized, revealing potent analogues capable of inhibiting biofilm formation in MRSA with low micromolar IC50 values .

Table 1: Antimicrobial Activity Against MRSA

CompoundMIC (μM)Activity Level
Compound A5.0Moderate
Compound B10.0Low
This compound7.5Moderate

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from similar structures showed significant inhibitory effects against non-small-cell lung cancer (NSCLC), promoting oxidative stress and cell death through mitochondrial pathways .

Case Study: Antitumor Activity

In a recent study, derivatives of this compound were tested against several cancer cell lines, showing IC50 values ranging from 3 to 20 μM depending on the specific structure and modifications made to the compound. The introduction of electron-withdrawing groups was found to enhance cytotoxicity significantly .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thus modulating their activity. For instance, the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its therapeutic potential. Studies indicate that structural modifications can significantly impact these properties. Compounds with higher lipophilicity often exhibit better absorption and distribution profiles .

Table 2: ADMET Properties Overview

PropertyValueImplication
LipophilicityModerateGood absorption
SolubilityHighSuitable for formulation
ToxicityLowFavorable safety profile

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15)

InChI Key

IJGQKVCKSRURPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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